Licoricone

Beschreibung

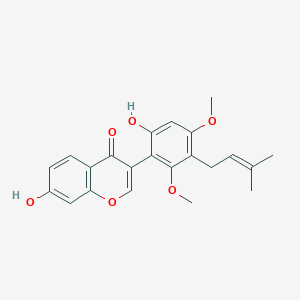

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWMNTNDTRKETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966174 | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51847-92-8 | |

| Record name | Licoricone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isoflavone Licoricone: Discovery, Natural Sources, and Biological Activities

Introduction

Licoricone, a prenylated isoflavone (B191592), is a constituent of the complex phytochemical landscape of licorice, derived from the roots of Glycyrrhiza species. While less studied than other licorice flavonoids like glabridin (B1671572) and licochalcone A, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural origins, and a detailed exploration of its biological effects and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Discovery and Natural Sources

This compound was first isolated and its structure elucidated in 1991 by T. Hatano and colleagues from a species of Chinese licorice.[1] The compound was named "gthis compound" in this initial report.[1]

Natural Sources:

This compound is found in the roots and rhizomes of various species of the Glycyrrhiza genus, which are widely distributed across Asia and Europe.[2][3] The primary species from which this compound and other flavonoids are extracted include:

-

Glycyrrhiza glabra : Commonly known as licorice, this species is native to parts of Europe and Asia.[4]

-

Glycyrrhiza uralensis : Often referred to as Chinese licorice, it is a primary source for many traditional medicinal preparations.[5]

-

Glycyrrhiza inflata : Another species used in traditional Chinese medicine.

The concentration of this compound and other flavonoids can vary depending on the plant species, geographical origin, and the extraction methods employed.[6]

Biological Activities and Mechanisms of Action

While research specifically on this compound is limited, the available data, in conjunction with studies on related licorice isoflavonoids, points to its potential therapeutic effects. The primary reported activity for this compound is the inhibition of monoamine oxidase. Broader studies on licorice flavonoids suggest potential roles in anti-inflammatory, anticancer, and antimicrobial activities, likely through the modulation of key signaling pathways.

Monoamine Oxidase (MAO) Inhibition

The initial study on this compound identified its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[1]

Quantitative Data: MAO Inhibition by this compound

| Compound | Target | IC50 (M) | Source |

| Gthis compound (B1250536) (this compound) | Monoamine Oxidase (MAO) | 6.0 x 10⁻⁵ | [1] |

Anti-Inflammatory Activity (Inferred from Related Flavonoids)

Many licorice flavonoids exert potent anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] While direct evidence for this compound is scarce, the mechanisms of structurally similar isoflavonoids from licorice provide a likely model for its action.

Signaling Pathway: NF-κB Inhibition by Licorice Flavonoids

Signaling Pathway: MAPK Inhibition by Licorice Flavonoids

Anticancer Activity (Inferred from Related Flavonoids)

Various flavonoids from licorice have demonstrated cytotoxic effects against a range of cancer cell lines.[8][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest. While no specific data for this compound is available, the activity of other licorice flavonoids suggests a potential area for future investigation.

Antimicrobial Activity (Inferred from Related Flavonoids)

Licorice extracts and their constituent flavonoids are known to possess antimicrobial properties against a spectrum of bacteria and fungi.[6][10]

Experimental Protocols

Detailed experimental protocols specifically for the isolation and biological evaluation of this compound are not extensively documented in publicly available literature. Therefore, this section provides generalized, yet detailed, methodologies for the types of experiments that would be conducted to study this compound, based on standard laboratory practices and protocols for similar natural products.

Isolation and Purification of this compound

The following is a representative workflow for the isolation of isoflavonoids like this compound from Glycyrrhiza species.

Workflow: Isolation of this compound

Protocol: Solvent Extraction and Initial Fractionation

-

Maceration: Powdered licorice root is macerated in a solvent such as an ethanol/water mixture (e.g., 70:30 v/v) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds with similar TLC profiles to known isoflavonoids are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.[5][11][12]

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Protocol: NF-κB Activation Assay (Immunofluorescence)

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are grown on coverslips in a 24-well plate and treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.[2][14][15][16][17]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining, and the subcellular localization of NF-κB p65 is observed using a fluorescence microscope.

Protocol: Western Blot for MAPK Phosphorylation

-

Cell Lysis: Cells treated with this compound and/or an inflammatory stimulus are lysed in RIPA buffer containing protease and phosphatase inhibitors.[18][19]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

-

Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20][21]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.[7]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[22][23]

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9][24]

Conclusion

This compound is a naturally occurring isoflavone from licorice with demonstrated inhibitory activity against monoamine oxidase. While specific research on its other biological activities is limited, the well-documented anti-inflammatory, anticancer, and antimicrobial properties of other licorice flavonoids suggest that this compound may possess a broader therapeutic potential. Further investigation is warranted to fully elucidate its mechanisms of action and to generate the quantitative data necessary to evaluate its potential as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a framework for such future research endeavors.

References

- 1. Phenolic constituents of licorice. III. Structures of gthis compound and licofuranone, and inhibitory effects of licorice constituents on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZD-OCH2 CH3 ) [ajmb.umsha.ac.ir]

- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative purification of glycyrrhizin extracted from the root of liquorice using high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. agilent.com [agilent.com]

- 12. Simultaneous HPLC analysis, with isocratic elution, of glycyrrhizin and glycyrrhetic acid in liquorice roots and confectionery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway [kjpp.net]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Licoricone in Glycyrrhiza Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricone, a retrochalcone found in the roots and rhizomes of Glycyrrhiza species (licorice), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for targeted drug development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the final specialized product. It includes a proposed biosynthetic pathway, quantitative data on related metabolites, detailed experimental protocols for key enzymes, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in the field. While significant progress has been made in elucidating the general flavonoid pathway in Glycyrrhiza, the specific enzymes responsible for the final steps in this compound formation, particularly the key prenylation reaction, are still under investigation. This guide consolidates the available information and highlights the areas requiring further research.

Introduction

Glycyrrhiza species, commonly known as licorice, are a rich source of bioactive secondary metabolites, including triterpenoids and a wide array of flavonoids. Among these, the retrochalcone this compound has demonstrated promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique chemical structure of this compound, characterized by a reversed chalcone (B49325) skeleton and a prenyl group, makes its biosynthesis a topic of significant scientific interest. This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway, catering to the needs of researchers, scientists, and drug development professionals.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the C6-C3 backbone.

-

Chalcone Formation: The condensation reaction to form the characteristic chalcone scaffold.

-

Specialized Metabolism: The modification of the chalcone backbone, including isomerization and prenylation, to yield this compound.

The key enzymatic steps and intermediates are outlined below:

2.1. Phenylpropanoid Pathway

The pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

-

L-Phenylalanine → Cinnamic acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic acid → p-Coumaric acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL) .

2.2. Chalcone Formation

The formation of the chalcone scaffold is a pivotal step and is catalyzed by a type III polyketide synthase.

-

p-Coumaroyl-CoA + 3 x Malonyl-CoA → Naringenin (B18129) Chalcone: Catalyzed by Chalcone Synthase (CHS) . Malonyl-CoA is derived from acetyl-CoA through the action of Acetyl-CoA Carboxylase (ACC).

2.3. Formation of Isoliquiritigenin (B1662430)

Naringenin chalcone can be isomerized to the flavanone (B1672756) naringenin. However, for the biosynthesis of retrochalcones like this compound, the pathway proceeds through isoliquiritigenin. The formation of isoliquiritigenin from naringenin chalcone is catalyzed by Chalcone Isomerase (CHI) , although some studies suggest that in certain plant species, isoliquiritigenin can be formed directly from liquiritigenin (B1674857) chalcone, which would be synthesized by CHS from 4-coumaroyl-CoA and malonyl-CoA. For the purpose of this guide, we will consider the isomerization from a chalcone precursor.

-

Naringenin Chalcone (or a related chalcone) → Isoliquiritigenin: Catalyzed by Chalcone Isomerase (CHI) .

2.4. The Crucial Prenylation Step to form this compound

The final and defining step in this compound biosynthesis is the addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoliquiritigenin backbone. This reaction is catalyzed by a prenyltransferase (PT) , likely a membrane-bound enzyme. While the specific prenyltransferase responsible for this reaction in Glycyrrhiza has not been definitively characterized, studies on other prenylated flavonoids suggest the involvement of a flavonoid-specific prenyltransferase. Transcriptomic analysis of Glycyrrhiza inflata hairy roots has identified putative prenyltransferase genes that are upregulated upon the induction of flavonoid biosynthesis, making them strong candidates for this enzymatic step[1].

-

Isoliquiritigenin + Dimethylallyl Pyrophosphate (DMAPP) → this compound: Catalyzed by a putative Chalcone Prenyltransferase .

The DMAPP precursor is supplied by the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytosol.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, studies on related chalcones in engineered Glycyrrhiza species provide valuable insights into the potential yields and precursor concentrations.

| Compound | Species | Experimental System | Concentration/Yield | Reference |

| Echinatin (B1671081) | Glycyrrhiza inflata | AtMYB12-overexpressing hairy roots | 30–59 ng/mg dry weight | [2] |

| Licochalcone A | Glycyrrhiza inflata | AtMYB12-overexpressing hairy roots | 119–174 ng/mg dry weight | [2] |

| Total Flavonoids | Glycyrrhiza inflata | AtMYB12-overexpressing hairy roots | ~3-fold increase compared to control | [2] |

| Isoliquiritigenin | Glycyrrhiza uralensis | Hairy roots treated with Methyl Jasmonate (5 days) | ~30.25% increase compared to control | [3] |

| Licochalcone A | Glycyrrhiza uralensis | Hairy roots treated with Methyl Jasmonate (5 days) | ~51.08% increase compared to control | [3] |

| Liquiritigenin | Glycyrrhiza glabra | Hairy roots treated with Methyl Jasmonate (5 days) | ~100.03% increase compared to control | [3] |

| Glabridin | Glycyrrhiza glabra | Hairy roots treated with Methyl Jasmonate (5 days) | ~36.83% increase compared to control | [3] |

Note: The data presented here are for related compounds and may not directly reflect the concentrations or enzyme kinetics for this compound biosynthesis. Further research is needed to quantify the intermediates and final product of the this compound-specific pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

4.1. Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from methods used for CHS from other plant species and can be optimized for Glycyrrhiza enzymes.

-

Principle: The assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA by monitoring the increase in absorbance at approximately 370 nm.

-

Materials:

-

Enzyme extract (crude or purified CHS)

-

p-Coumaroyl-CoA

-

[2-¹⁴C]Malonyl-CoA (for radioactive assay) or unlabeled malonyl-CoA (for spectrophotometric assay)

-

Potassium phosphate buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Spectrophotometer or liquid scintillation counter

-

-

Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, and p-coumaroyl-CoA.

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding the enzyme extract and malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm for a set period.

-

Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone.

-

-

Procedure (Radioactive):

-

Follow the same setup as the spectrophotometric assay but use [2-¹⁴C]malonyl-CoA.

-

After incubation, stop the reaction by adding acidified ethyl acetate (B1210297).

-

Extract the radioactive chalcone into the ethyl acetate phase.

-

Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Quantify the product formation based on the specific activity of the labeled substrate.

-

4.2. Chalcone Isomerase (CHI) Enzyme Assay

This protocol measures the conversion of a chalcone substrate to its corresponding flavanone.

-

Principle: The assay follows the decrease in absorbance of the chalcone substrate at its λmax (e.g., ~370 nm for naringenin chalcone) as it is converted to the flavanone, which has a much lower absorbance at this wavelength.

-

Materials:

-

Enzyme extract (crude or purified CHI)

-

Naringenin chalcone (or other suitable chalcone substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a solution of the chalcone substrate in the reaction buffer.

-

Add the enzyme extract to initiate the reaction.

-

Monitor the decrease in absorbance at the λmax of the chalcone over time.

-

Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of the substrate.

-

4.3. Flavonoid Prenyltransferase (PT) In Vitro Assay

This general protocol is for membrane-bound prenyltransferases and would need to be optimized for the specific Glycyrrhiza enzyme.

-

Principle: The assay measures the transfer of a prenyl group from a donor molecule (e.g., DMAPP) to a flavonoid acceptor (e.g., isoliquiritigenin). The product can be detected and quantified by HPLC or LC-MS.

-

Materials:

-

Microsomal fraction containing the prenyltransferase

-

Isoliquiritigenin (or other flavonoid acceptor)

-

Dimethylallyl pyrophosphate (DMAPP)

-

Tricine buffer (pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT)

-

HPLC or LC-MS system

-

-

Procedure:

-

Prepare a reaction mixture containing Tricine buffer, MgCl₂, DTT, isoliquiritigenin, and the microsomal fraction.

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding DMAPP.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding methanol (B129727) or another organic solvent.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the prenylated product (this compound).

-

4.4. Heterologous Expression of a Putative Prenyltransferase in Pichia pastoris

P. pastoris is a suitable host for expressing membrane-bound plant enzymes.

-

Principle: A candidate prenyltransferase gene from Glycyrrhiza is cloned into a P. pastoris expression vector and transformed into the yeast. The recombinant protein is then produced by inducing gene expression with methanol.

-

Procedure Outline:

-

Gene Cloning: Amplify the full-length coding sequence of the putative prenyltransferase gene from Glycyrrhiza cDNA.

-

Vector Construction: Clone the gene into a P. pastoris expression vector (e.g., pPICZ) under the control of the AOX1 promoter.

-

Transformation: Transform the expression vector into a suitable P. pastoris strain (e.g., X-33 or GS115).

-

Screening: Select for positive transformants on appropriate selection media.

-

Expression: Grow a selected clone in a buffered glycerol-complex medium (BMGY) and then induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY).

-

Microsome Isolation: Harvest the yeast cells, disrupt them (e.g., by glass bead vortexing), and isolate the microsomal fraction containing the recombinant membrane-bound enzyme by differential centrifugation.

-

Activity Assay: Use the isolated microsomes for the in vitro prenyltransferase assay as described above.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Glycyrrhiza species is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a specific prenylation reaction. While the initial steps involving PAL, C4H, 4CL, CHS, and CHI are relatively well-understood from studies of flavonoid biosynthesis in other plants, the definitive identification and characterization of the chalcone prenyltransferase responsible for the final step in this compound formation remains a key area for future research. The putative prenyltransferase genes identified in G. inflata provide promising candidates for functional characterization.

Future work should focus on:

-

Functional characterization of candidate prenyltransferase genes from Glycyrrhiza species through heterologous expression and in vitro enzyme assays.

-

Determination of the kinetic parameters (K_m, V_max, k_cat) for all the enzymes in the pathway to understand the metabolic flux and identify potential rate-limiting steps.

-

Quantitative analysis of this compound and its precursors in different Glycyrrhiza species and under various growth conditions to understand the regulation of the pathway.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound by expressing the identified biosynthetic genes.

A complete elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this valuable pharmacologically active compound.

References

- 1. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Plasma Membrane Protein Extraction and Solubilization for Proteomic Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Licoricone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricone, a distinctive isoflavone (B191592) primarily isolated from the roots of Glycyrrhiza species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes its physicochemical characteristics, details its biological effects with a focus on anti-inflammatory, antioxidant, and anticancer activities, and outlines the signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays and visualizations of molecular pathways and experimental workflows to facilitate further research and application.

Physical and Chemical Properties

This compound is a prenylated isoflavone with a complex chemical structure that contributes to its biological activity. A summary of its key physical and chemical properties is presented below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₆ | PubChem |

| Molecular Weight | 382.4 g/mol | PubChem |

| CAS Number | 51847-92-8 | PubChem |

| Melting Point | 250-251 °C | PubChem |

| Appearance | Solid | PubChem |

| Solubility | While specific quantitative data is limited, flavonoids of this class are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695), with limited solubility in water. | General Knowledge |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, positioning it as a promising candidate for therapeutic development. The primary activities and their underlying molecular mechanisms are detailed below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Licorice flavonoids, including this compound, have been shown to inhibit the NF-κB signaling pathway.[1][2] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another crucial signaling cascade in the inflammatory response. Bioactive compounds in licorice have been found to attenuate the MAPK pathway by inhibiting the phosphorylation of key proteins like JNK and p38.[1][2]

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of this compound can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3]

Anticancer Activity

Emerging evidence suggests that licorice flavonoids, including this compound, possess anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The cytotoxic effects of this compound can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of flavonoids like this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of isoflavones from Glycyrrhiza species, which can be adapted for this compound.

Protocol:

-

Extraction: Macerate the powdered licorice root with a suitable solvent (e.g., 80% ethanol or methanol) at room temperature for 24-48 hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.

-

Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Purification: Pool the this compound-rich fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

-

Ascorbic acid or Trolox as a positive control.

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

MTT Cell Viability Assay

This assay is used to assess the cytotoxic (anticancer) effects of this compound on cancer cell lines.[4]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plate.

-

CO₂ incubator.

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for MAPK Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.[5]

Materials:

-

Cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound, a prominent isoflavone from licorice, exhibits a compelling profile of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanisms of action, primarily involving the modulation of the NF-κB and MAPK signaling pathways, make it a subject of significant interest for further pharmacological investigation and therapeutic development. This technical guide provides a foundational repository of its known properties and relevant experimental methodologies to aid researchers in their exploration of this promising natural compound. Further studies are warranted to fully elucidate its spectroscopic characteristics, solubility profile, and to develop specific and optimized protocols for its various biological assays.

References

An In-depth Technical Guide to the Mechanism of Action of Licorice-Derived Compounds in Cancer Cells

Abstract: Compounds derived from licorice (Glycyrrhiza species), particularly the chalcone (B49325) Licoricone and its extensively studied analogue Licochalcone A, have demonstrated significant potential as anticancer agents. This technical guide provides a comprehensive overview of the molecular mechanisms through which these compounds exert their oncopreventive and oncotherapeutic effects. The primary modes of action include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at critical checkpoints, and the inhibition of metastasis. These effects are orchestrated by the modulation of multiple, critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR, MAPK, and NF-κB cascades. This document summarizes key quantitative data, details common experimental protocols for mechanism elucidation, and provides visual representations of the core signaling pathways and workflows for researchers and drug development professionals.

Core Anticancer Mechanisms

The anticancer activity of licorice compounds is multifaceted, targeting fundamental processes that govern cancer cell proliferation, survival, and dissemination.

Induction of Apoptosis

Licorice-derived chalcones are potent inducers of programmed cell death (apoptosis) in a wide range of cancer cell lines.[1] They activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Key molecular events include:

-

Death Receptor Pathway: Licochalcone A (LicA) can increase the expression of the Fas ligand (FasL), initiating the death receptor cascade.[1]

-

Mitochondrial Pathway: A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) are activated, leading to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2][4]

Caption: Apoptosis induction by Licochalcone A via extrinsic and intrinsic pathways.

Cell Cycle Arrest

Licorice compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

-

G2/M Arrest: Licochalcone A has been shown to arrest cells at the G2/M transition.[1] This is often accompanied by the decreased expression of key regulatory proteins such as cyclin A, cyclin B1, and Cdc2.[1]

-

G1/S Arrest: Other compounds, like Glycyrrhizic acid, can induce arrest at the G1/S checkpoint by downregulating the expression of G1-associated proteins, including cyclin D and cyclin E.[3][5] The upregulation of CDK inhibitors like p21 has also been observed.[6]

Inhibition of Metastasis and Invasion

The spread of cancer cells to distant organs is a major cause of mortality. Licorice compounds have been shown to interfere with this process.

-

Inhibition of Cell Migration: Licochalcone A and Licoricidin have been observed to inhibit the migration and invasion of various cancer cells, including lung and breast cancer.[1][7]

-

Downregulation of MMPs: This anti-metastatic effect is partly achieved by inhibiting the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion.[1][7]

-

Inhibition of EMT: Glycyrrhizin (B1671929) can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by targeting the High Mobility Group Box 1 (HMGB1) protein.[8]

Modulation of Key Signaling Pathways

The diverse anticancer effects of licorice compounds are rooted in their ability to modulate critical intracellular signaling networks that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several licorice components, including Licochalcone A and Glycyrrhetinic acid, directly or indirectly inhibit this pathway.[1][2][3] Inhibition of PI3K/Akt signaling leads to the deactivation of mTOR, a master regulator of protein synthesis and cell growth. This blockade contributes significantly to the observed reduction in cell proliferation and the induction of both apoptosis and autophagy.[1][3]

References

- 1. Chemopreventive Effects of Licorice and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Mechanisms and Adjuvant Properties of Licorice Glycyrrhiza in Treating Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemopreventive properties of the ethanol extract of chinese licorice (Glycyrrhiza uralensis) root: induction of apoptosis and G1 cell cycle arrest in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Licoricidin, an Active Compound in the Hexane/Ethanol Extract of Glycyrrhiza uralensis, Inhibits Lung Metastasis of 4T1 Murine Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycyrrhizin in licorice root is a no... - Advanced Prostate... [healthunlocked.com]

An In-depth Technical Guide to the Biological Activities of Licoricone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licoricone, a key isoflavonoid (B1168493) constituent of the Glycyrrhiza species (licorice), has garnered scientific interest for its potential therapeutic applications. This document provides a comprehensive overview of the known biological activities of licorice extracts and their constituent flavonoids, with a focus on what is known about this compound. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on related compounds to infer its potential activities, including anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key assays and visual representations of critical signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is an isoflavone (B191592) found in the roots and rhizomes of plants belonging to the Glycyrrhiza genus.[1] As a member of the flavonoid family, it shares a common chemical scaffold that is often associated with a wide range of biological activities.[2][3] While extensive research has been conducted on crude licorice extracts and its more abundant components like glycyrrhizin, licochalcone A, and glabridin, specific data on the isolated this compound is less prevalent. This guide aims to collate the existing data on licorice flavonoids to provide a foundational understanding of the potential therapeutic value of this compound and to provide the necessary technical information to enable further investigation.

Biological Activities and Mechanisms of Action

The biological activities attributed to licorice extracts are vast, spanning anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Flavonoids isolated from licorice have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor metastasis.[4][5]

Quantitative Data on Cytotoxicity of Licorice Flavonoids

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Licoflavanone | MDA-MB-231 (Breast Cancer) | MTT | 18.96 ± 0.91 µM | [4] |

| Licoflavanone | MCF-7 (Breast Cancer) | MTT | 23.21 ± 1.13 µM | [4] |

| Chloroform Extract | MCF-7 (Breast Cancer) | MTT | 0.4485 µM | [6] |

| 18β-glycyrrhetinic acid | MCF-7 (Breast Cancer) | MTT | 0.412 µM | [6] |

| Indian Licorice Extract | MCF-7 (Breast Cancer) | MTT | 56.10 ± 2.38 µg/mL | [2] |

| Afghan Licorice Extract | HaCaT (Keratinocyte) | MTT | 158.8 µg/mL | [7] |

| Afghan Licorice Extract | A549 (Lung Cancer) | MTT | 205.6 µg/mL | [7] |

Anti-Inflammatory Activity

Licorice flavonoids are potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β.[3][8][9] This is primarily achieved by downregulating key inflammatory signaling pathways, including NF-κB and MAPK.[10][11][12]

Quantitative Data on Anti-Inflammatory Activity of Licorice Flavonoids

| Compound/Extract | Cell Line | Target | IC50 Value/Inhibition | Reference |

| Licoflavanone | RAW 254.7 | NO Production | Significant at 50 µM | [8] |

| Licorice Extract C | RAW 254.7 | NO Production | Significant at 12.5 µg/mL | [8] |

| Glycyrrhizic Acid | BV-2 | NO Production | >100 µM | [9] |

| Liquiritin | BV-2 | NO Production | >100 µM | [9] |

| Liquiritigenin (B1674857) | BV-2 | NO Production | 76.24 µM | [9] |

Antioxidant Activity

Many of the therapeutic effects of licorice flavonoids are attributed to their antioxidant properties. They can directly scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[6]

Quantitative Data on Antioxidant Activity of Licorice Flavonoids

| Compound/Extract | Assay | IC50 Value | Reference |

| Dehydroglyasperin C | DPPH | 0.205 ± 0.005 mM | [6] |

| Dehydroglyasperin D | DPPH | 0.309 ± 0.002 mM | [6] |

| Isoangustone A | DPPH | 0.418 ± 0.015 mM | [6] |

| Dehydroglyasperin C | ABTS | 0.465 ± 0.081 mM | [6] |

| Dehydroglyasperin D | ABTS | 0.635 ± 0.035 mM | [6] |

| Isoangustone A | ABTS | 0.655 ± 0.042 mM | [6] |

| Licorice Extract A | DPPH | 18.05 ± 0.81 µg/mL | [8] |

| Licorice Extract B | DPPH | 13.49 ± 0.57 µg/mL | [8] |

| Licoflavanone | DPPH | 12.51 ± 0.55 µg/mL | [8] |

| Ethanolic Extract | DPPH | 28.3 µg/mL | [13] |

| Aqueous Extract | DPPH | 43.6 µg/mL | [13] |

| Ethanolic Extract | ABTS | 57.2 µg/mL | [13] |

| Aqueous Extract | ABTS | 77.3 µg/mL | [13] |

Antimicrobial Activity

Licorice extracts and their constituents have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16] While specific data for this compound is sparse, one study indicated that a combination of this compound, glycyrin, and glyzarin (B12701626) significantly reduced quorum sensing-regulated virulence factors in Acinetobacter baumannii at a concentration of 0.5 mg/ml.

Quantitative Data on Antimicrobial Activity of Licorice Extracts

| Extract/Compound | Organism | MIC Value | Reference |

| Ethanolic Leaf Extract | Staphylococcus aureus | 78 µg/mL | [14] |

| Ethanolic Leaf Extract | Bacillus subtilis | 156 µg/mL | [14] |

| Ethanolic Leaf Extract | Candida albicans | 156 µg/mL | [14] |

| Aqueous Root Extract | Candida albicans | 625 µg/mL | [14] |

| Methanolic Extract | Staphylococcus aureus | 23 mm (Zone of Inhibition) | [15] |

| Methanolic Extract | Escherichia coli | 14 mm (Zone of Inhibition) | [15] |

| Methanolic Extract | Pseudomonas aeruginosa | 15 mm (Zone of Inhibition) | [15] |

| Methanolic Extract | Candida albicans | 22 mm (Zone of Inhibition) | [15] |

| Root Extract | Porphyromonas gingivalis | 62.5 µg/mL | [17] |

| Root Extract | Listeria monocytogenes | 31.3 - 65.5 µg/mL | [18] |

Neuroprotective Activity

Flavonoids from licorice have shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative stress.[19] These effects are linked to their antioxidant and anti-inflammatory properties within the central nervous system. For instance, liquiritigenin has been shown to protect hippocampal neuronal cells from glutamate-induced apoptosis.[19]

Key Signaling Pathways

The diverse biological effects of licorice flavonoids, including this compound, are underpinned by their ability to modulate critical intracellular signaling cascades.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Several licorice compounds have been shown to inhibit the phosphorylation of key proteins in this cascade, such as ERK1/2 and p38, thereby impeding cancer cell growth and inflammation.[10][12][20]

Figure 1: Simplified MAPK/ERK signaling pathway and potential inhibition by this compound.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Licorice flavonoids have been shown to prevent IκBα degradation, thereby suppressing NF-κB activation.[2][11][12][20]

References

- 1. ijcpa.in [ijcpa.in]

- 2. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemopreventive Effects of Licorice and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | MDPI [mdpi.com]

- 9. Anti-Inflammatory Activities of Licorice Extract and Its Active Compounds, Glycyrrhizic Acid, Liquiritin and Liquiritigenin, in BV2 Cells and Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Leaves Antimicrobial Activity of Glycyrrhiza glabra L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpub.org [jpub.org]

- 16. Antimicrobial Efficacy of Liquorice Extracts on Most Common Endodontics Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. digibug.ugr.es [digibug.ugr.es]

- 19. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Licoricone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricone, a distinctive flavonoid derived from the roots of the Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the isoflavone (B191592) class of compounds, this compound contributes to the well-documented therapeutic effects of licorice, which has been a cornerstone of traditional medicine for centuries. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, antitumor, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its unique chemical structure. The core pharmacological properties investigated to date include anti-inflammatory, antitumor, neuroprotective, antibacterial, and antioxidant effects.

Anti-inflammatory Activity

This compound, along with other flavonoids from licorice, demonstrates potent anti-inflammatory properties. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action:

Licorice flavonoids, including compounds structurally similar to this compound, have been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][4] As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][5]

Furthermore, licorice flavonoids modulate the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.[1][2][5] Compounds like licoflavanone have been observed to inhibit the phosphorylation of key MAPK members, including p38, JNK, and ERK1/2.[5] The interplay between the NF-κB and MAPK pathways is critical in the inflammatory response, and the ability of licorice flavonoids to target both highlights their therapeutic potential.

Signaling Pathway Diagram:

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Antitumor Activity

This compound and related licorice flavonoids have demonstrated promising antitumor properties across various cancer cell lines. Their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.

Mechanism of Action:

The antitumor activity of licorice compounds is often linked to their ability to modulate signaling pathways that are dysregulated in cancer, such as the MAPK and PI3K/Akt pathways.[2] For instance, glabridin, another isoflavonoid (B1168493) from licorice, has been shown to induce apoptosis in cancer cells through the p38 MAPK and JNK1/2 pathways.[2] While specific data for this compound is still emerging, it is plausible that it shares similar mechanisms of action.

Quantitative Data:

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported, data for other licorice flavonoids provide a strong rationale for its investigation.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Licochalcone A | Human bladder cancer T24 | ~ 55 µM | [6] |

| Licochalcone A | Human hepatoma HepG2 | - | [7] |

| Glabrol | Human hepatoma HepG2 | 31.6 µg/mL | [8] |

| Licochalcone A | Human hepatoma HepG2 | 36.6 µg/mL | [8] |

| Licochalcone C | Human hepatoma HepG2 | 50.8 µg/mL | [8] |

| Licochalcone E | Human hepatoma HepG2 | 25.2 µg/mL | [8] |

| Licoflavanone | Breast cancer MDA-MB-231 | Most sensitive among tested flavanones | [9] |

Neuroprotective Effects

Emerging evidence suggests that licorice flavonoids, including this compound, possess neuroprotective properties, making them potential candidates for the development of therapies for neurodegenerative diseases.

Mechanism of Action:

The neuroprotective effects of licorice compounds are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate pathways involved in neuronal cell death.[8] For example, isoliquiritigenin (B1662430) has been shown to protect neuronal cells from glutamate-induced apoptosis by inhibiting calcium influx, reducing reactive oxygen species (ROS) production, and modulating apoptosis-related proteins like Bax and Bcl-2.[8] It also suppresses the activation of MAPKs such as p38, ERK, and JNK in neuronal cells.[8]

Antibacterial Activity

This compound has been identified as having antibacterial activity. Research has shown that a flavonoid-rich fraction of Glycyrrhiza glabra, containing this compound, glycyrin, and glyzarin, significantly reduced quorum sensing-regulated virulence factors in Acinetobacter baumannii at a concentration of 0.5 mg/ml.[1]

Quantitative Data:

While a specific Minimum Inhibitory Concentration (MIC) for this compound against a broad spectrum of bacteria is not yet well-documented, data for other licorice flavonoids highlight the antimicrobial potential of this class of compounds.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Glabrol | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-4 | [8] |

| Licochalcone A | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | [8] |

| Licochalcone C | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-16 | [8] |

| Licochalcone E | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | [8] |

| Licorice Root Extract | Porphyromonas gingivalis | 62.5 | [10] |

| Licorice Root Extract | Gram-positive bacteria | 50 (bacteriostatic) | [10] |

Antioxidant Activity

This compound, as a flavonoid, is expected to possess antioxidant properties by scavenging free radicals and chelating metal ions.

Quantitative Data:

| Compound/Extract | Assay | IC50 Value | Reference |

| Licorice Leaf Extract C | DPPH | 13.49 µg/mL | [5] |

| Licorice Leaf Extract C | ABTS | 5.88 µg/mL | [5] |

| Licoflavanone | DPPH | - | [5] |

| Licoflavanone | ABTS | - | [5] |

| Licochalcone A (LCA) | Cellular Antioxidant Activity (CAA) | EC50: 58.79±0.05μg/mL (without PBS), 46.29±0.05μg/mL (with PBS) | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the investigation of licorice flavonoids.

Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 cells)

This protocol outlines the steps to assess the anti-inflammatory effects of a test compound on macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 2 × 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess the expression of inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p38, p-IκBα), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

RT-qPCR Analysis: To measure the mRNA expression levels of pro-inflammatory genes, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR using gene-specific primers.

Experimental Workflow Diagram:

Caption: Workflow for in vitro anti-inflammatory assay.

Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are maintained in appropriate culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Neuroprotection Assay (SH-SY5Y cells with MPP+ induced toxicity)

This protocol describes an in vitro model of Parkinson's disease to evaluate the neuroprotective effects of a test compound.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 2 hours).

-

Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is added to the wells (excluding the control group) to induce neuronal cell death.

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the MPP+-only treated group indicates a neuroprotective effect.

Conclusion

This compound, a flavonoid from licorice root, exhibits a promising spectrum of pharmacological activities, including anti-inflammatory, antitumor, neuroprotective, and antibacterial effects. Its mechanism of action, particularly its ability to modulate the NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation in drug discovery programs. While quantitative data specifically for this compound is still being established, the wealth of information on structurally related licorice flavonoids provides a strong foundation and rationale for its continued exploration. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and other natural products. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential for synergistic combinations with existing therapeutic agents.

References

- 1. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemopreventive Effects of Licorice and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 9. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | Publicación [silice.csic.es]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

In Vitro Antioxidant Effects of Licorice Flavonoids: A Technical Guide

Abstract: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases. Natural compounds, particularly flavonoids derived from medicinal plants like licorice (Glycyrrhiza species), have garnered significant attention for their potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant effects of flavonoids isolated from licorice. While specific data on Licoricone is limited, this document synthesizes available research on other well-studied licorice flavonoids such as Dehydroglyasperin C (DGC), Licochalcone A, and Liquiritigenin (B1674857), which serve as representative examples of the antioxidant potential within this class of compounds. We detail the outcomes of key chemical and cellular assays, present quantitative data in structured tables, describe the underlying molecular mechanisms, primarily the activation of the Nrf2 signaling pathway, and provide comprehensive experimental protocols for researchers.

Direct Radical Scavenging and Reducing Power

The antioxidant capacity of licorice flavonoids is often first evaluated through direct chemical assays that measure their ability to scavenge stable free radicals and reduce oxidant species. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

These assays demonstrate that licorice flavonoids possess significant, dose-dependent antioxidant activity.[1] The scavenging potential is largely attributed to the phenolic hydroxyl groups within their molecular structure.[1] Among several tested flavonoids, Dehydroglyasperin C (DGC) has shown particularly potent activity.[1]

Data Presentation: Radical Scavenging and Reducing Power

The antioxidant activities of various licorice-derived compounds have been quantified to determine their efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates stronger antioxidant activity.

Table 1: Radical Scavenging Activity of Licorice Flavonoids

| Compound | Assay | IC50 Value | Source |

|---|---|---|---|

| Dehydroglyasperin C (DGC) | DPPH | 0.205 ± 0.005 mM | [1] |

| Dehydroglyasperin D (DGD) | DPPH | 0.309 ± 0.002 mM | [1] |

| Isoangustone A (IsoA) | DPPH | 0.418 ± 0.015 mM | [1] |

| Dehydroglyasperin C (DGC) | ABTS | 0.465 ± 0.081 mM | [1] |

| Dehydroglyasperin D (DGD) | ABTS | 0.635 ± 0.035 mM | [1] |

| Isoangustone A (IsoA) | ABTS | 0.655 ± 0.042 mM | [1] |

| G. glabra Leaf Extract A | DPPH | 18.05 µg/mL | [2] |

| G. glabra Leaf Extract B | DPPH | 13.49 µg/mL | [2] |

| G. glabra Leaf Extract A | ABTS | 6.76 µg/mL | [2] |

| G. glabra Leaf Extract B | ABTS | 5.88 µg/mL | [2] |

| Licoflavanone | DPPH | > 200 µM | [2] |

| Licoflavanone | ABTS | 12.5 µM |[2] |

Note: Extract A was derived from fresh leaves via maceration with methanol; Extract B from fresh leaves via ultrasound-assisted extraction with ethanol (B145695).[2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Licorice Flavonoids

| Compound | Concentration | FRAP Value (µM) | Source |

|---|---|---|---|

| Dehydroglyasperin C (DGC) | 1 mM | 1,169 ± 43 | [1] |

| Dehydroglyasperin D (DGD) | 1 mM | 1,135 ± 16 | [1] |

| Isoangustone A (IsoA) | 1 mM | 337 ± 46 |[1] |

Cellular Antioxidant Effects

Beyond direct chemical reactivity, it is crucial to assess the antioxidant effects of licorice flavonoids in a biological context. In vitro cellular assays measure the ability of these compounds to mitigate oxidative stress within cells, primarily by inhibiting the generation of intracellular ROS and enhancing the activity of endogenous antioxidant enzymes.

Inhibition of Intracellular ROS

Licorice flavonoids have been shown to effectively suppress the production of ROS in various cell lines, including human hepatoma HepG2 cells.[1] The oxidant-sensitive fluorescent probes DCFH-DA (for general ROS) and DHE (for superoxide (B77818) anions) are commonly used to quantify this effect.[1] Studies demonstrate that compounds like DGC, DGD, and IsoA significantly prevent H₂O₂-induced ROS production and suppress lipid peroxidation in tissue homogenates.[1]

Modulation of Antioxidant Enzymes